(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one
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Overview
Description
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dihydrofuran ring, hydroxyl groups, and an imidazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one typically involves multiple steps, including the formation of the dihydrofuran ring and the introduction of the imidazole moiety. Common synthetic routes may involve:
Formation of the Dihydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyl Groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Attachment of the Imidazole Moiety: This step may involve nucleophilic substitution reactions using imidazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole moiety or the dihydrofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and imidazole groups play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in various biological effects.
Properties
Molecular Formula |
C10H12N2O5S |
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Molecular Weight |
272.28 g/mol |
IUPAC Name |
(2R)-3,4-dihydroxy-2-[(1R)-1-hydroxy-2-(1-methylimidazol-2-yl)sulfanylethyl]-2H-furan-5-one |
InChI |
InChI=1S/C10H12N2O5S/c1-12-3-2-11-10(12)18-4-5(13)8-6(14)7(15)9(16)17-8/h2-3,5,8,13-15H,4H2,1H3/t5-,8+/m0/s1 |
InChI Key |
JMHRYVTWAPJNCO-YLWLKBPMSA-N |
Isomeric SMILES |
CN1C=CN=C1SC[C@@H]([C@@H]2C(=C(C(=O)O2)O)O)O |
Canonical SMILES |
CN1C=CN=C1SCC(C2C(=C(C(=O)O2)O)O)O |
Origin of Product |
United States |
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